molecular formula C25H25NO2 B587378 (4-Methoxynaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone CAS No. 1651833-49-6

(4-Methoxynaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone

Cat. No.: B587378
CAS No.: 1651833-49-6
M. Wt: 380.5 g/mol
InChI Key: UBMPKJKGUQDHRM-ZYWCKPJZSA-N
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Description

JWH 081-d9: is a synthetic cannabinoid, specifically a deuterated form of JWH 081. It is categorized as a synthetic cannabinoid and is used primarily as an analytical reference standard. The compound is known for its interaction with cannabinoid receptors, particularly the CB1 and CB2 receptors. JWH 081-d9 is often used in forensic and research applications to quantify JWH 081 in various samples .

Scientific Research Applications

Chemistry: JWH 081-d9 is used as an internal standard in mass spectrometry and chromatography to quantify JWH 081 in various samples. It helps in the accurate measurement of the parent compound by providing a reference point .

Biology: In biological research, JWH 081-d9 is used to study the interaction of synthetic cannabinoids with cannabinoid receptors. It helps in understanding the binding affinity and selectivity of these compounds .

Medicine: Although not used directly in medicine, JWH 081-d9 aids in the research of potential therapeutic applications of synthetic cannabinoids. It helps in the development of new drugs targeting cannabinoid receptors .

Industry: In the forensic industry, JWH 081-d9 is used to detect and quantify synthetic cannabinoids in biological samples. It is crucial for drug testing and toxicology studies .

Mechanism of Action

As a cannabinoid agonist, this compound likely exerts its effects by binding to and activating the CB1 and CB2 cannabinoid receptors . These receptors are part of the endocannabinoid system, which plays a role in a variety of physiological processes.

Safety and Hazards

This compound is a synthetic cannabinoid and has been found in Spice/K2-type herbal blends . It may have neurotoxic properties . More specific safety and hazard information would likely be found in its Material Safety Data Sheet (MSDS).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JWH 081-d9 involves the incorporation of deuterium atoms into the JWH 081 molecule. The general synthetic route includes the following steps:

    Formation of the Indole Core: The indole core is synthesized through a series of reactions involving the condensation of aniline derivatives with ketones.

    Naphthoylation: The indole core is then naphthoylated using naphthoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production of JWH 081-d9 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: JWH 081-d9 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of functional groups in the molecule. .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

Uniqueness: JWH 081-d9 is unique due to its deuterated form, which provides stability and allows for precise quantification in analytical studies. Its specific binding affinity for CB1 receptors also distinguishes it from other synthetic cannabinoids .

Properties

IUPAC Name

(4-methoxynaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO2/c1-3-4-9-16-26-17-22(19-11-7-8-13-23(19)26)25(27)21-14-15-24(28-2)20-12-6-5-10-18(20)21/h5-8,10-15,17H,3-4,9,16H2,1-2H3/i1D3,3D2,4D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMPKJKGUQDHRM-ZYWCKPJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001016387
Record name JWH 081-d9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1651833-49-6
Record name JWH 081-d9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Methoxynaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone
Reactant of Route 2
Reactant of Route 2
(4-Methoxynaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone
Reactant of Route 3
Reactant of Route 3
(4-Methoxynaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone
Reactant of Route 4
Reactant of Route 4
(4-Methoxynaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(4-Methoxynaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone
Reactant of Route 6
Reactant of Route 6
(4-Methoxynaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone

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